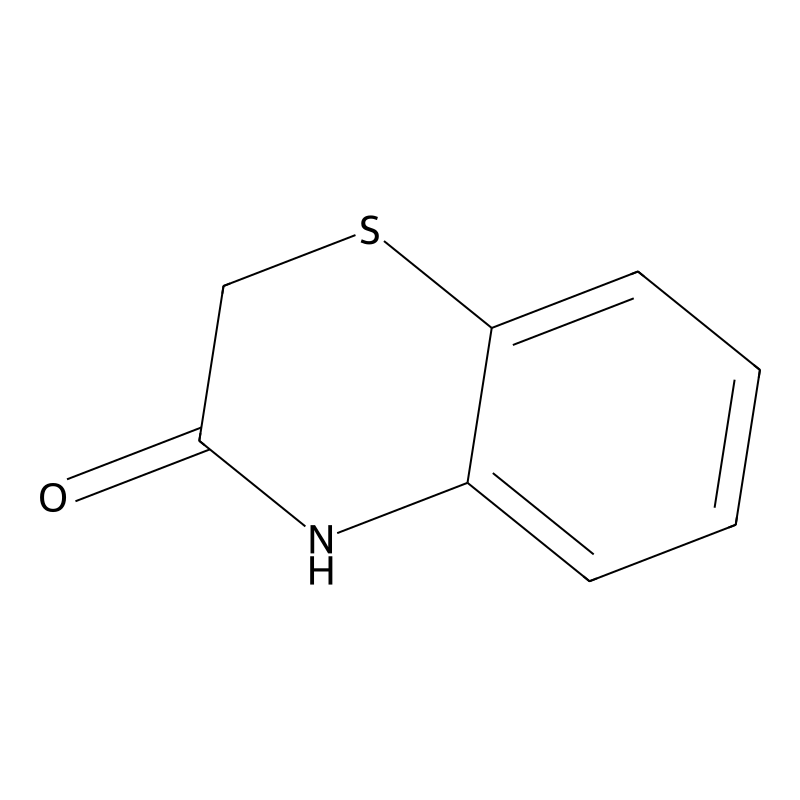

2H-1,4-Benzothiazin-3(4H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and characterization:

2H-1,4-Benzothiazin-3(4H)-one has been synthesized using various methods, including the reaction of o-aminobenzenethiol with chloroacetic acid or its derivatives [, ]. The compound can be purified by recrystallization and its structure can be confirmed by spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy [, ].

Potential biological activities:

Derivatives of 2H-1,4-benzothiazin-3(4H)-one have been investigated for their potential biological activities, including:

- Calcium and calmodulin antagonism: Studies have shown that some derivatives exhibit inhibitory effects on calcium and calmodulin-dependent enzymes, suggesting potential applications in the treatment of diseases like hypertension and smooth muscle contraction disorders [].

- Antimicrobial activity: Certain derivatives have displayed antimicrobial activity against various bacteria and fungi, suggesting potential for the development of new antibiotics and antifungals [].

2H-1,4-Benzothiazin-3(4H)-one is a heterocyclic compound characterized by a benzothiazine structure, which consists of a benzene ring fused to a thiazine ring. Its molecular formula is C₈H₇NOS, with a molecular weight of 165.21 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry. The presence of the sulfur and nitrogen atoms in its structure contributes to its unique reactivity and interaction with biological systems .

- Nucleophilic Substitution: The nitrogen atom can act as a nucleophile, allowing for substitutions at the 4-position of the thiazine ring.

- Cycloaddition Reactions: It can undergo cycloaddition reactions with azides to form 1,2,3-triazoles, enhancing its biological activity .

- Reduction Reactions: The nitro group can be reduced to an amino group, leading to derivatives with modified properties .

These reactions highlight the versatility of 2H-1,4-Benzothiazin-3(4H)-one in synthetic organic chemistry.

Research indicates that 2H-1,4-Benzothiazin-3(4H)-one exhibits significant biological activities, including:

- Antibacterial Properties: It has been shown to possess antibacterial activity against various strains of bacteria, making it a candidate for drug development .

- Anticancer Activity: Some derivatives demonstrate cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.

- Anti-inflammatory Effects: Preliminary studies indicate that this compound may modulate inflammatory pathways .

The synthesis of 2H-1,4-Benzothiazin-3(4H)-one can be achieved through several methods:

- Traditional Synthetic Routes: Common methods involve the reaction of appropriate thiazine precursors under acidic or basic conditions.

- Click Chemistry: Utilizing copper-catalyzed azide-alkyne cycloaddition allows for the formation of new derivatives with enhanced properties .

- Samarium(II) Iodide Method: This method involves reducing precursors using samarium(II) iodide to yield 2H-1,4-Benzothiazin-3(4H)-one efficiently .

These methods reflect the compound's synthetic versatility and potential for modification.

2H-1,4-Benzothiazin-3(4H)-one has several applications:

- Pharmaceuticals: Its antibacterial and anticancer properties make it a candidate for drug development.

- Agricultural Chemicals: Potential use as an antibacterial agent in agricultural formulations.

- Research Tools: It serves as a scaffold for developing new compounds in medicinal chemistry .

Interaction studies have revealed that 2H-1,4-Benzothiazin-3(4H)-one can interact with various biological targets:

- Enzyme Inhibition: It may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- Receptor Binding: Studies suggest potential binding to receptors linked to inflammatory responses .

These interactions are crucial for understanding its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 2H-1,4-Benzothiazin-3(4H)-one. Here are some notable examples:

The uniqueness of 2H-1,4-Benzothiazin-3(4H)-one lies in its specific arrangement of sulfur and nitrogen within the bicyclic structure, which influences its reactivity and biological activity compared to these similar compounds.

2H-1,4-Benzothiazin-3(4H)-one, a sulfur- and nitrogen-containing heterocycle, emerged as a critical scaffold in medicinal chemistry during the mid-20th century. Benzothiazines were first synthesized in the 1960s through cyclization reactions involving 2-aminothiophenol derivatives. The structural similarity to phenothiazines, a class of antipsychotic drugs, spurred interest in their pharmacological potential. Over time, advances in synthetic methodologies—such as oxidative coupling and multicomponent reactions—enabled the efficient production of diverse benzothiazine derivatives, including 2H-1,4-benzothiazin-3(4H)-one.

Significance in Benzothiazine Research

This compound has become a cornerstone in benzothiazine research due to its:

- Structural flexibility: The fused benzene-thiazine ring system allows for extensive functionalization at positions 2, 4, and 7.

- Bioisosteric potential: Its sulfur atom mimics oxygen in phenolic groups, enhancing membrane permeability compared to oxygenated analogs.

- Diverse bioactivity: Derivatives exhibit anti-inflammatory, analgesic, antimicrobial, and anticancer properties.

Classification within Heterocyclic Compounds

2H-1,4-Benzothiazin-3(4H)-one belongs to the 1,4-benzothiazine subclass, characterized by:

| Feature | Description |

|---|---|

| Ring system | Benzene fused to a 6-membered thiazine |

| Oxidation state | Sulfone (S=O₂) at position 1 |

| Tautomerism | Exists in keto-enol equilibrium |

| Hybridization | sp² hybridized nitrogen at position 4 |

This classification places it among biologically privileged scaffolds alongside quinolines and benzodiazepines.